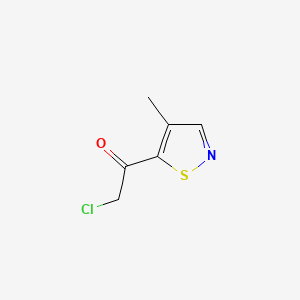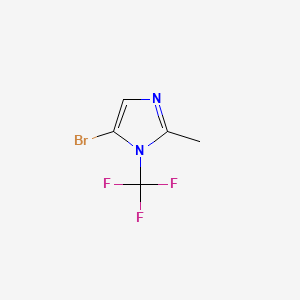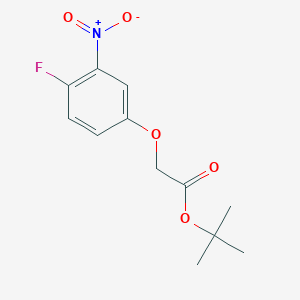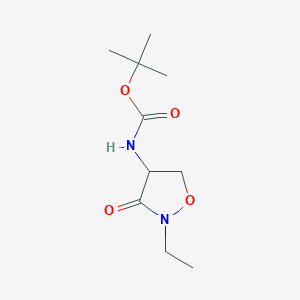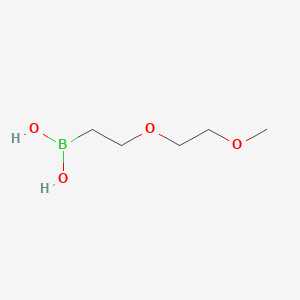
Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate typically involves the reaction of 4-bromo-2,6-dimethylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.
化学反応の分析
Types of Reactions
Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The compound can undergo oxidation to form quinones or reduction to form phenols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Ester hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) in aqueous or alcoholic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxyacetates.
Ester hydrolysis: Formation of 2-(4-bromo-2,6-dimethylphenoxy)acetic acid.
Oxidation: Formation of quinones.
Reduction: Formation of phenols.
科学的研究の応用
Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular pathways and targets are still under investigation, but docking studies have shown promising interactions with bacterial proteins .
類似化合物との比較
Similar Compounds
Methyl 2-bromoacetate: A simpler ester with similar reactivity but lacking the phenoxy and dimethyl substitutions.
Methyl 2-(4-bromophenoxy)acetate: Similar structure but without the additional methyl groups on the phenyl ring.
Methyl 2-(4-bromo-2-fluorophenyl)acetate: Contains a fluorine atom instead of the dimethyl groups.
Uniqueness
Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate is unique due to the presence of both bromine and two methyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its lipophilicity and potentially improve its interaction with biological targets compared to its simpler analogs .
特性
分子式 |
C11H13BrO3 |
|---|---|
分子量 |
273.12 g/mol |
IUPAC名 |
methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate |
InChI |
InChI=1S/C11H13BrO3/c1-7-4-9(12)5-8(2)11(7)15-6-10(13)14-3/h4-5H,6H2,1-3H3 |
InChIキー |
GIFPKKADQXWDEM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OCC(=O)OC)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid](/img/structure/B15298683.png)



![(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15298709.png)
